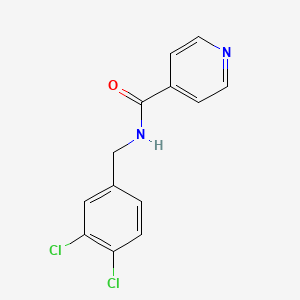

N-(3,4-dichlorobenzyl)isonicotinamide

Description

N-(3,4-Dichlorobenzyl)isonicotinamide is a halogenated aromatic compound featuring an isonicotinamide backbone substituted with a 3,4-dichlorobenzyl group.

Properties

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-11-2-1-9(7-12(11)15)8-17-13(18)10-3-5-16-6-4-10/h1-7H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSGDOWBEAAKAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CNC(=O)C2=CC=NC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzyl)isonicotinamide typically involves the reaction of 3,4-dichlorobenzyl chloride with isonicotinamide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chloride group is replaced by the isonicotinamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorobenzyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antifungal and antibacterial agent.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.

Industry: Utilized in the development of new materials with specific properties, such as enhanced solubility and stability.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)isonicotinamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The compound can bind to enzymes or receptors, disrupting their normal function and leading to the inhibition of microbial growth.

Comparison with Similar Compounds

Structural Analogs with Halogenation Variations

a. N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]isonicotinamide ()

- Key Differences: Substituent Position: The benzyl group here is substituted with a single chlorine at the para position (4-chloro) rather than the 3,4-dichloro configuration.

b. N-{2-[(3,4-Dichlorobenzoyl)amino]ethyl}isonicotinamide ()

- Key Differences: Linkage Group: Uses a benzoyl-aminoethyl spacer instead of a direct benzyl group, introducing additional amide bonds and flexibility. Electronic Effects: The 3,4-dichlorobenzoyl moiety may enhance electron-withdrawing effects compared to the benzyl group, influencing reactivity and intermolecular interactions. Molecular Weight: Significantly higher (C₁₅H₁₃Cl₂N₃O₂; MW 338.19) due to the extended ethylenediamine bridge .

Functional Group Variations

3-Chloro-N-phenyl-phthalimide ()

- Core Structure : Phthalimide scaffold with a chlorine substituent and phenyl group, contrasting with the pyridine-based isonicotinamide in the target compound.

- Applications: Primarily used as a monomer in polyimide synthesis, highlighting its role in polymer chemistry rather than biological systems. This underscores how core heterocycle choice (phthalimide vs. pyridine) dictates application domains .

Supramolecular and Crystallographic Considerations ()

The 3,4-dichlorobenzyl group in N-(3,4-dichlorobenzyl)isonicotinamide likely influences crystal packing via halogen bonding (C–Cl···N/O interactions) and van der Waals forces. Comparatively:

- Thiadiazol-containing analogs () : The 1,3,4-thiadiazol ring may engage in π-π stacking or S···N interactions, altering crystallization behavior.

- Benzoyl-aminoethyl analogs (): Additional hydrogen-bonding sites (amide N–H and C=O) could promote layered or helical supramolecular architectures .

Data Table: Structural and Molecular Comparison

| Compound Name | Substituent/Backbone | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| This compound | 3,4-Dichlorobenzyl, isonicotinamide | C₁₃H₁₀Cl₂N₂O | ~285.14 (calc.) | Halogen bonding, rigid pyridine core |

| N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]isonicotinamide | 4-Chlorobenzyl, thiadiazol core | C₁₆H₁₂ClN₄OS | ~350.81 (calc.) | Sulfur heteroatom, planar thiadiazol |

| N-{2-[(3,4-Dichlorobenzoyl)amino]ethyl}isonicotinamide | 3,4-Dichlorobenzoyl, ethylenediamine linker | C₁₅H₁₃Cl₂N₃O₂ | 338.19 | Flexible linker, dual amide bonds |

Implications of Structural Differences

- Bioactivity Potential: The 3,4-dichlorobenzyl group may enhance lipophilicity and membrane permeability compared to mono-chlorinated analogs, a critical factor in drug design.

- Synthetic Challenges: Introducing dichloro substituents (as in the target compound) requires precise regioselective halogenation, contrasting with simpler mono-chloro analogs .

- Material Science Applications : Thiadiazol-containing analogs () could exhibit unique optoelectronic properties due to sulfur’s polarizability, whereas the target compound’s pyridine core may favor coordination chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.